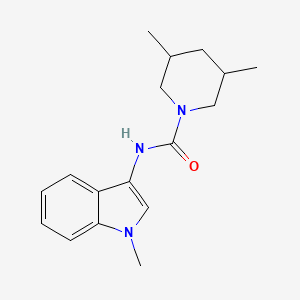
5-chloro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide is an intriguing compound, notable for its unique structure that combines a chlorine-substituted thiophene ring and a triazole moiety. This combination imparts distinctive chemical properties that make it valuable for various applications in scientific research.
Méthodes De Préparation
Synthetic routes and reaction conditions: The synthesis of 5-chloro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic synthesis. One common method starts with the chlorination of thiophene-2-carboxylic acid to produce 5-chlorothiophene-2-carboxylic acid. This is followed by amidation with 1-(thiophen-2-yl)-1H-1,2,3-triazole-4-methylamine. The reaction conditions typically include the use of coupling agents, solvents, and temperature control to ensure high yield and purity. Industrial production methods: While the synthesis routes in the lab are detailed, scalable industrial methods may involve optimized conditions such as continuous flow reactors, higher throughput synthesis, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of reactions it undergoes: 5-chloro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide can undergo various types of reactions:
Oxidation
The thiophene ring can be subjected to oxidative conditions leading to sulfoxides or sulfones.
Reduction
The triazole moiety can be selectively reduced under controlled conditions.
Substitution
The chloro group can be replaced by nucleophiles under suitable conditions. Common reagents and conditions:
Oxidation
Reagents like m-chloroperbenzoic acid (mCPBA) under controlled temperature.
Reduction
Hydrazine hydrate or sodium borohydride in the presence of catalysts.
Substitution
Nucleophiles like sodium thiolate or amines in aprotic solvents. Major products formed:
Oxidation
Sulfoxides and sulfones derivatives.
Reduction
Derivatives with reduced triazole moiety.
Substitution
Various substituted thiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Its unique structure makes it a useful intermediate in the synthesis of more complex organic molecules. Biology: It has potential as a bioactive compound due to the presence of the triazole moiety, which is known for its biological activity. Medicine: Industry: It can be used in the development of specialty chemicals and materials due to its unique properties.
Mécanisme D'action
The exact mechanism of action can vary based on its application. In biological systems, it may interact with various molecular targets, including enzymes or receptors, due to its triazole moiety. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparaison Avec Des Composés Similaires
Uniqueness: The presence of both the chlorine-substituted thiophene ring and the 1H-1,2,3-triazole moiety makes this compound stand out. Similar compounds:
Thiophene derivatives
Other thiophene-carboxamide compounds.
Triazole derivatives
Compounds like 1,2,3-triazole-4-carboxamides. Compared to similar compounds, 5-chloro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide might exhibit unique reactivity and biological activity profiles due to its combined structural features.
Hope this satisfies your curiosity about this fascinating compound! If there are other specific topics you want to explore, just say the word.
Propriétés
IUPAC Name |
5-chloro-N-[(1-thiophen-2-yltriazol-4-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4OS2/c13-10-4-3-9(20-10)12(18)14-6-8-7-17(16-15-8)11-2-1-5-19-11/h1-5,7H,6H2,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KREHTOKUKZFLPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)N2C=C(N=N2)CNC(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methanesulfonyl-N-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride](/img/structure/B2719775.png)
![2-[(2,6-Dimethyloxan-4-yl)amino]propan-1-ol](/img/structure/B2719776.png)
![3-((4-chlorophenyl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2719777.png)
![N-benzyl-6-[4-(2-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B2719778.png)

![N-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2719780.png)
![7-(2-chlorobenzyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2719783.png)
![2-fluoro-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2719784.png)

![3-[1-(2-Ethoxyethyl)-2-(4-nitrophenyl)-4-oxoazetidin-3-yl]oxybenzonitrile](/img/structure/B2719790.png)
![N-(2,3-dimethoxybenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2719793.png)


